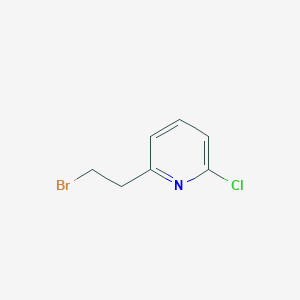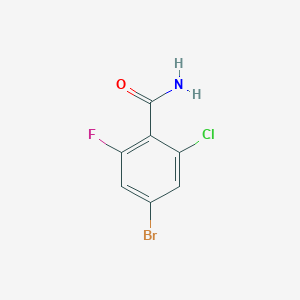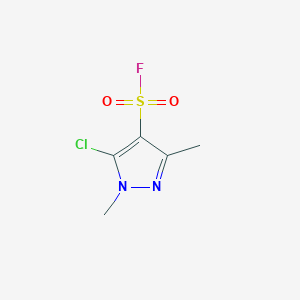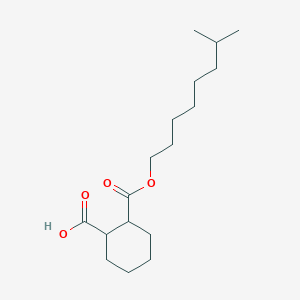![molecular formula C9H10ClN3O2S2 B13127312 2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride CAS No. 30760-80-6](/img/structure/B13127312.png)
2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride: is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride typically involves the formation of the thiazole ring through cyclization reactionsThe reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The scalability of the synthesis is crucial for industrial applications, and optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being explored for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance .
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparación Con Compuestos Similares
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
Thiazole-4-carboxylic acid: Shares the thiazole ring structure but lacks the aminoethyl group.
2-(2-Aminoethyl)thiazole: Similar structure but with variations in the substitution pattern.
Uniqueness: 2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride is unique due to its dual thiazole rings and the presence of both aminoethyl and carboxylic acid functional groups.
Propiedades
Número CAS |
30760-80-6 |
|---|---|
Fórmula molecular |
C9H10ClN3O2S2 |
Peso molecular |
291.8 g/mol |
Nombre IUPAC |
2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H9N3O2S2.ClH/c10-2-1-7-11-5(3-15-7)8-12-6(4-16-8)9(13)14;/h3-4H,1-2,10H2,(H,13,14);1H |
Clave InChI |
YDNCNQIUICMEIG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)CCN)C2=NC(=CS2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3(3aH)-one](/img/structure/B13127234.png)

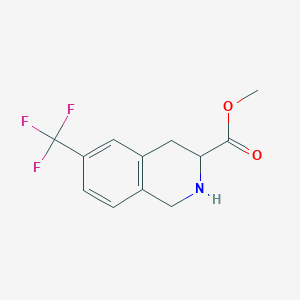
![5-[2,5-Bis(2-butyloctyl)-3,6-dioxo-1-thiophen-2-ylpyrrolo[3,4-c]pyrrol-4-yl]thiophene-2-carbaldehyde](/img/structure/B13127254.png)
